methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate
Description
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate (CAS: 2091139-27-2) is a heterocyclic aromatic compound featuring a benzoxazole core substituted with a bromine atom at position 7, a methyl group at position 2, and a methyl ester at position 4. Its molecular formula is $ \text{C}{10}\text{H}{8}\text{BrNO}_{3} $, with a molecular weight of 270.1 g/mol . The compound was previously available from Biosynth in purities ≥95% but is now discontinued.
Properties
CAS No. |
2091139-27-2 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-5-12-8-4-6(10(13)14-2)3-7(11)9(8)15-5/h3-4H,1-2H3 |
InChI Key |
YIRUCCYRNSCUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with an appropriate brominated carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and applications:
Key Differences and Implications
Core Heterocycle Modifications
- Benzoxazole vs. Benzodiazole/Imidazole: The target compound’s benzoxazole core contains one oxygen atom, whereas benzodiazole () and benzoimidazole () derivatives replace oxygen with nitrogen. This alters electronic properties: benzoxazoles are more electron-deficient than benzimidazoles, affecting reactivity in cross-coupling reactions or hydrogen-bonding interactions .
Substituent Effects
- Halogen Variations (Br vs. F) :
- Ester Group (Methyl vs. Ethyl) :
- Positional Isomerism :
Pharmaceutical Intermediates
Materials Science
Limitations and Availability
- Many analogues, including the target compound, are discontinued or require custom synthesis (e.g., ), limiting large-scale applications .
Biological Activity
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₈BrN₃O₃ and a molecular weight of approximately 284.10 g/mol. The structure features a bromine atom at the 7-position and a methyl group at the 2-position, which influence its reactivity and biological properties.
Biological Activities
Research indicates that benzoxazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds in this class can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, the compound has been evaluated for its potential as an inhibitor of Mycobacterium tuberculosis inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide biosynthesis .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.
- Anticonvulsant Effects : Some derivatives have been tested for anticonvulsant activity using animal models, showing promising results in reducing seizure frequency .
The biological activity of this compound is largely attributed to its interaction with biological targets. It may inhibit key enzymes or receptors involved in various metabolic pathways. For example, inhibition of IMPDH can disrupt nucleotide synthesis in bacteria, leading to reduced viability . Additionally, its anticancer effects may arise from disrupting cellular signaling pathways that regulate cell proliferation and survival.
Antimicrobial Activity
A study focused on the structure-activity relationship (SAR) of benzoxazole derivatives revealed that modifications at specific positions can enhance antimicrobial potency. This compound exhibited minimum inhibitory concentrations (MIC) comparable to known antibiotics against Mtb .
Anticancer Studies
In vitro studies have shown that this compound significantly inhibits the growth of colorectal carcinoma cells. The compound's efficacy was tested against several cell lines, revealing IC50 values indicating effective cytotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate | Moderate | High | Enhanced due to amino substitution |
| This compound | High | Moderate | Unique substitution pattern influences activity |
| Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | Low | High | Increased solubility due to methoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
